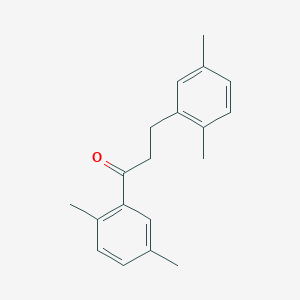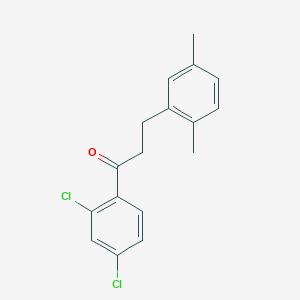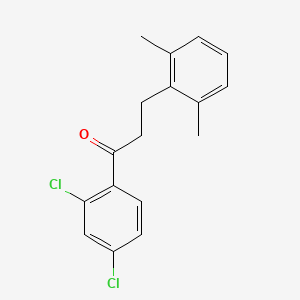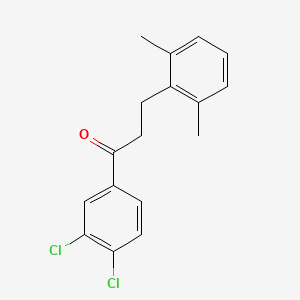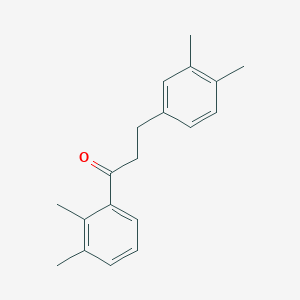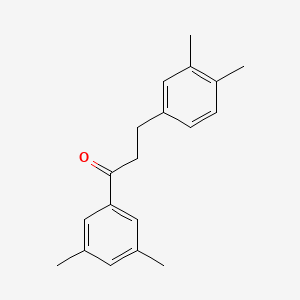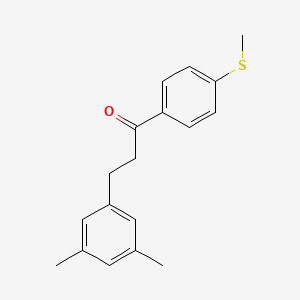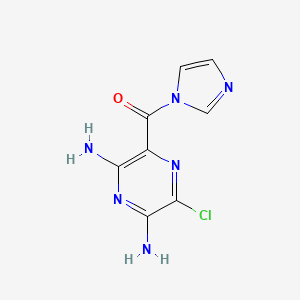
(3,5-diamino-6-chloropyrazin-2-yl)(1H-imidazol-1-yl)methanone
Descripción general
Descripción
“(3,5-diamino-6-chloropyrazin-2-yl)(1H-imidazol-1-yl)methanone” is a chemical compound. It has a molecular weight of 238.64 . The compound contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Molecular Structure Analysis
The molecular structure of this compound includes an imidazole ring and a pyrazine ring. The imidazole ring is known to show both acidic and basic properties and is highly soluble in water and other polar solvents .Physical And Chemical Properties Analysis
The compound “(3,5-diamino-6-chloropyrazin-2-yl)(1H-imidazol-1-yl)methanone” has a molecular weight of 238.64 . Imidazole, a component of this compound, is a white or colorless solid that is highly soluble in water and other polar solvents .Aplicaciones Científicas De Investigación
Microwave-Assisted Synthesis
The microwave-assisted one-pot synthesis technique is utilized for efficient and high-yield production of pyrazole derivatives, including compounds structurally related to "(3,5-diamino-6-chloropyrazin-2-yl)(1H-imidazol-1-yl)methanone". This method emphasizes clean and scalable reactions, highlighting the synthetic utility of such compounds in pharmaceutical research (H. K. Sharma & M. Sharma, 2014).
Anticancer and Antimicrobial Agents
Research into novel biologically potent heterocyclic compounds, including those structurally similar to the target molecule, has shown significant potential in anticancer and antimicrobial applications. These compounds, characterized by various spectroanalytical techniques, have demonstrated efficacy against cancer cell lines and pathogenic strains in vitro, indicating their therapeutic potential (Kanubhai D. Katariya, Dushyanth R. Vennapu, & S. Shah, 2021).
Molecular Docking Studies
Molecular docking studies play a crucial role in understanding the interaction of synthesized compounds with biological targets, aiding in the design of more effective therapeutic agents. Compounds related to "(3,5-diamino-6-chloropyrazin-2-yl)(1H-imidazol-1-yl)methanone" have been analyzed for their binding affinities to various enzymes and receptors, providing insights into their potential mechanisms of action (S. Bawa, R. Kumar, G. Chawla, Suresh Kumar, & Ravinesh Mishra, 2010).
Synthesis of Pyrazole Derivatives for Biological Activities
The synthesis of pyrazole derivatives, including those structurally related to the target compound, has been explored for their potential antimicrobial and anticancer properties. These studies involve the characterization of compounds and evaluation of their biological activities, contributing to the development of new therapeutic agents (H. Hafez, Abdel-Rhman B. A. El-Gazzar, & S. Al-Hussain, 2016).
Antibacterial Activities and Binding Mode Analysis
The novel series of compounds structurally related to "(3,5-diamino-6-chloropyrazin-2-yl)(1H-imidazol-1-yl)methanone" have been synthesized and their antibacterial properties examined. This research aims to develop new broad-spectrum antibiotics, with studies including binding mode analysis to understand the interaction with bacterial targets (P. Chandra, S. Ganguly, R. Dey, & B. Sarkar, 2020).
Antioxidant and Antimicrobial Activities
Compounds structurally related to the target molecule have been synthesized and evaluated for their antioxidant and antimicrobial activities. This research not only contributes to understanding the chemical basis of their biological activities but also aids in the design of compounds with enhanced therapeutic properties (F. Bassyouni, H. A. Tawfik, A. Hamed, M. Soltan, M. Elhefnawi, A. El-Rashedy, M. Moharam, & M. A. Rehim, 2012).
Mecanismo De Acción
Target of Action
It is known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities .
Mode of Action
Imidazole derivatives are known to interact with various biological targets, leading to a range of effects such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical Pathways
Given the broad range of activities of imidazole derivatives, it can be inferred that multiple pathways could potentially be affected .
Pharmacokinetics
Imidazole derivatives are generally known to be highly soluble in water and other polar solvents, which could potentially impact their bioavailability .
Result of Action
Given the broad range of activities of imidazole derivatives, it can be inferred that the compound could potentially have a variety of effects at the molecular and cellular level .
Action Environment
It is known that environmental factors can significantly impact the action of chemical compounds .
Propiedades
IUPAC Name |
(3,5-diamino-6-chloropyrazin-2-yl)-imidazol-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN6O/c9-5-7(11)14-6(10)4(13-5)8(16)15-2-1-12-3-15/h1-3H,(H4,10,11,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEYNCJGOBKTQET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)C(=O)C2=C(N=C(C(=N2)Cl)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,5-diamino-6-chloropyrazin-2-yl)(1H-imidazol-1-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




